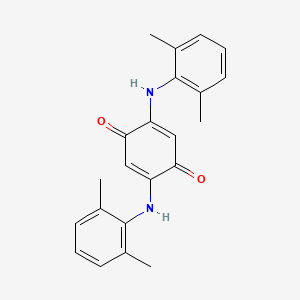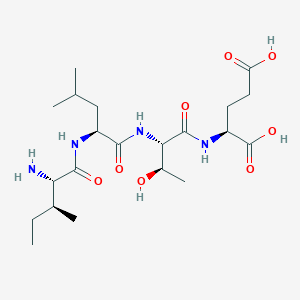![molecular formula C23H13NO B14213307 2-({2-[(3-Hydroxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-58-3](/img/structure/B14213307.png)
2-({2-[(3-Hydroxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({2-[(3-Hydroxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile is an organic compound characterized by its complex aromatic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(3-Hydroxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile typically involves multi-step organic reactions. One common method includes the Sonogashira coupling reaction, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-({2-[(3-Hydroxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Bromine, nitric acid, sulfuric acid, and other electrophiles under controlled conditions.
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2-({2-[(3-Hydroxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-({2-[(3-Hydroxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-(Ethynyl)phenyl)quinazolinones: These compounds share a similar ethynyl-phenyl structure and are used in similar applications.
Benzonitrile Derivatives: Compounds like benzonitrile and its derivatives have comparable chemical properties and reactivity.
Uniqueness
2-({2-[(3-Hydroxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile is unique due to its specific substitution pattern and the presence of both hydroxy and nitrile functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
823227-58-3 |
|---|---|
Formule moléculaire |
C23H13NO |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
2-[2-[2-[2-(3-hydroxyphenyl)ethynyl]phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C23H13NO/c24-17-22-10-4-3-9-21(22)15-14-20-8-2-1-7-19(20)13-12-18-6-5-11-23(25)16-18/h1-11,16,25H |
Clé InChI |
PVGKTVSSULEQPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#CC2=CC(=CC=C2)O)C#CC3=CC=CC=C3C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



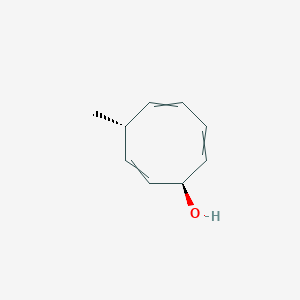
![1-(4-Methylphenyl)-3-[2-[(4-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14213238.png)
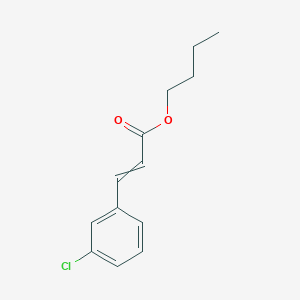
![N-Phenyl-2-[(2Z)-2-(phenylimino)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B14213259.png)
![2-Fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]-4-propylbenzene](/img/structure/B14213269.png)
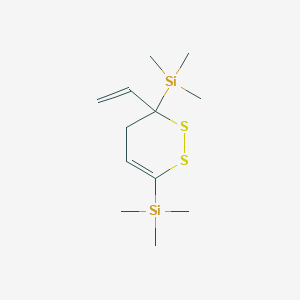
![2-[(Dibutylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14213274.png)
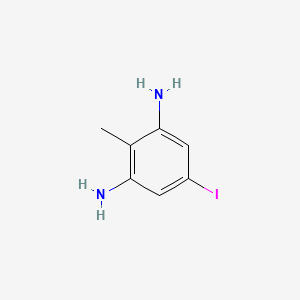
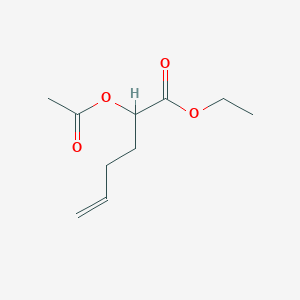
![2-{2-[(Heptadec-8-en-1-yl)sulfanyl]-1,3-oxazol-5-yl}pyridine](/img/structure/B14213287.png)
